molecular formula C23H19N3O5S2 B2442243 N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-4-phenoxybenzenesulfonamide CAS No. 1005297-48-2

N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-4-phenoxybenzenesulfonamide

Cat. No. B2442243
CAS RN: 1005297-48-2
M. Wt: 481.54
InChI Key: VIXOYDSINYNBGV-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving similar compounds are often complex and involve multiple steps. For instance, the synthesis of isoxazoles involves (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .

Scientific Research Applications

Medicinal Chemistry

c-Met Inhibition: The compound has been investigated for its potential as a c-Met protein kinase inhibitor . The c-Met pathway plays a crucial role in cell growth, survival, and metastasis. Inhibition of c-Met has therapeutic implications for cancer treatment, particularly in targeting tumor growth and invasion .

Neuropharmacology

GABA A Modulation: Studies have revealed that this compound exhibits GABA A allosteric modulating activity . GABA A receptors are essential for inhibitory neurotransmission in the central nervous system. Modulating these receptors can impact anxiety, sedation, and other neurological processes .

Materials Science

Polymer Components: Researchers have incorporated this compound into polymers for use in solar cells . Its unique structure contributes to the photovoltaic properties of these materials, potentially enhancing energy conversion efficiency .

Drug Discovery

BACE-1 Inhibition: The compound has demonstrated BACE-1 (β-secretase 1) inhibition . BACE-1 is a key enzyme involved in the production of amyloid-beta peptides, which play a role in Alzheimer’s disease pathogenesis. Inhibiting BACE-1 is a promising strategy for developing Alzheimer’s therapeutics .

Synthetic Chemistry

1,2,3-Triazole-Fused Pyrazines and Pyridazines: The compound belongs to the family of 1,2,3-triazole-fused pyrazines and pyridazines . These heterocycles are obtained through various synthetic routes, including cyclization of heterocyclic diamines with nitrites or reaction of hydrazine hydrate with dicarbonyl 1,2,3-triazoles. They offer diverse applications in medicinal chemistry, materials science, and beyond .

Structural Units

Fluorescent Probes and Polymers: Researchers have used these heterocycles as fluorescent probes due to their unique properties. Additionally, they serve as structural units in polymers , contributing to specific functionalities in materials .

Mechanism of Action

The mechanism of action for similar compounds often involves interactions with biological targets. For example, some pyridazin-3 (2H)-one derivatives are known to inhibit receptor tyrosine kinase .

properties

IUPAC Name

N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]-4-phenoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O5S2/c1-32(27,28)23-15-14-22(24-25-23)17-6-5-7-18(16-17)26-33(29,30)21-12-10-20(11-13-21)31-19-8-3-2-4-9-19/h2-16,26H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIXOYDSINYNBGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-4-phenoxybenzenesulfonamide

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